
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate typically involves the protection of functional groups and the formation of the piperidine ring. One common method involves the use of tert-butyl esters, which are introduced through a reaction with tert-butyl chloroformate under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and reducing waste .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxylate group would yield an alcohol .
Applications De Recherche Scientifique
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Tert-butyl carbamate: Contains a tert-butyl group and a carbamate group but lacks the piperidine ring.
Uniqueness
Tert-butyl (2R,3S)-3-hydroxy-2-methyl-piperidine-1-carboxylate is unique due to the combination of its functional groups and the piperidine ring. This combination provides distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl (2R,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Clé InChI |
ADVNLLSPFSWKPK-BDAKNGLRSA-N |
SMILES isomérique |
C[C@@H]1[C@H](CCCN1C(=O)OC(C)(C)C)O |
SMILES canonique |
CC1C(CCCN1C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Difluorobicyclo[4.1.0]heptan-3-ol](/img/structure/B12991980.png)
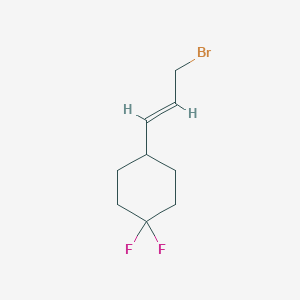


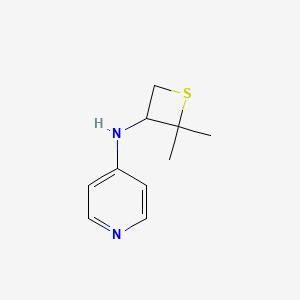
![4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12992000.png)
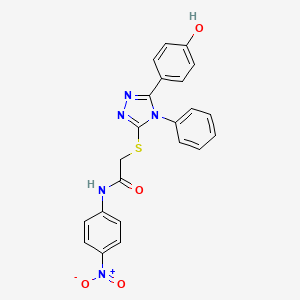
![Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12992024.png)
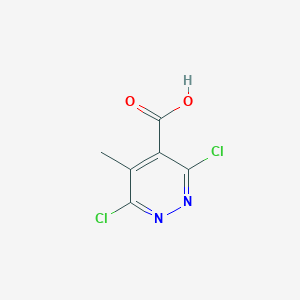
![Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B12992040.png)
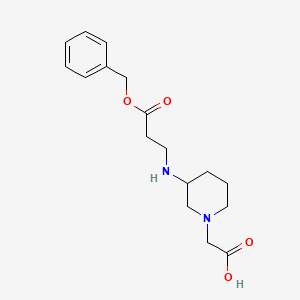
![(7R)-7-Methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12992051.png)
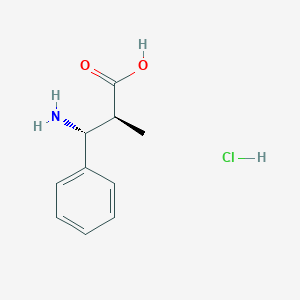
![Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one](/img/structure/B12992064.png)
